molecular formula C21H16O B14707897 2,2-Diphenyl-2,3-dihydro-1h-inden-1-one CAS No. 13740-67-5

2,2-Diphenyl-2,3-dihydro-1h-inden-1-one

Cat. No.: B14707897
CAS No.: 13740-67-5
M. Wt: 284.3 g/mol
InChI Key: JDINTVNXDMWOCB-UHFFFAOYSA-N
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Description

2,2-Diphenyl-2,3-dihydro-1H-inden-1-one is an organic compound with a fused ring structure containing a cyclopentanone and a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the oxidation of indene using chromium trioxide in acetic acid at a temperature of 35-40°C . Another method includes the use of halo-aryl and heterocyclic tagged derivatives, synthesized by grinding, stirring, and ultrasound irradiation techniques .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using chromium trioxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different pharmacological properties .

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. The compound’s pharmacological effects are attributed to its ability to modulate specific enzymes and receptors, leading to its antibacterial, antifungal, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-2,3-dihydro-1H-inden-1-one is unique due to its fused ring structure and the presence of two phenyl groups, which contribute to its diverse pharmacological properties. Compared to similar compounds, it exhibits a broader range of biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

13740-67-5

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

2,2-diphenyl-3H-inden-1-one

InChI

InChI=1S/C21H16O/c22-20-19-14-8-7-9-16(19)15-21(20,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2

InChI Key

JDINTVNXDMWOCB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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